molecular formula C22H28N2O B2963790 1-({[(4-Tert-butylphenyl)methyl](methyl)amino}methyl)-4-phenylazetidin-2-one CAS No. 1119388-50-9

1-({[(4-Tert-butylphenyl)methyl](methyl)amino}methyl)-4-phenylazetidin-2-one

Cat. No.: B2963790
CAS No.: 1119388-50-9
M. Wt: 336.479
InChI Key: NWJLNVFAXMBHQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This would involve detailing the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include its acidity or basicity, reactivity, and stability .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Properties

IUPAC Name

1-[[(4-tert-butylphenyl)methyl-methylamino]methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)19-12-10-17(11-13-19)15-23(4)16-24-20(14-21(24)25)18-8-6-5-7-9-18/h5-13,20H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJLNVFAXMBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CN2C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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